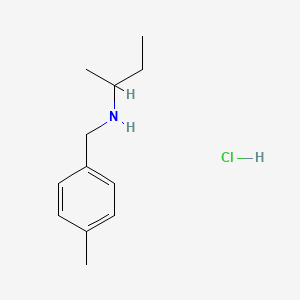

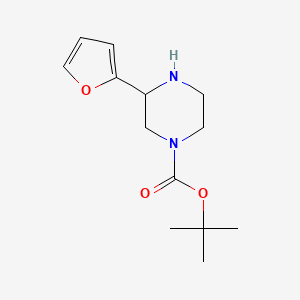

![molecular formula C14H8F4O3 B1341149 2-氟-5-[2-(三氟甲氧基)苯基]苯甲酸 CAS No. 926255-81-4](/img/structure/B1341149.png)

2-氟-5-[2-(三氟甲氧基)苯基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid, commonly referred to as 2F5TFPBA, is a fluorinated aromatic carboxylic acid. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. This article will cover the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

科学研究应用

合成和化学性质

一项应用涉及开发将氟原子引入有机化合物的新合成方法,这极大地影响了这些材料的性质。例如,核苷类似物 9-(2-脱氧-2-氟-β-D-阿拉伯呋喃糖基)腺嘌呤的合成展示了一种引入氟的方法,影响其生物活性 (Maruyama 等人,1999)。类似地,将氟原子引入苯曲三唑类似物中会显著改变其除草剂特性,展示了该化学物质在开发更有效的农用化学品中的用途 (Hamprecht 等人,2004)。

材料科学和液晶

在材料科学中,该化合物的衍生物因其在创造具有独特性能的新型材料方面的潜力而受到探索。例如,合成和研究具有 5-氟-2-羟基苯甲酸的线性三核钴簇揭示了磁相互作用和在磁性材料中的潜在应用 (Li 等人,2014)。此外,对互补半全氟化组分的介晶氢键配合物进行的研究表明,有可能创造出新型液晶,可用于显示器和其他光学器件中 (Kohlmeier 和 Janietz,2010)。

有机化学和药物设计

在有机化学和潜在药物应用领域,对单氟和二氟萘甲酸的探索突出了氟取代在调节生物活性和增强药物特性中的作用 (Tagat 等人,2002)。这些方法和化合物可能成为设计具有定制药代动力学性质的更有效药物的关键。

作用机制

Target of Action

It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.

Mode of Action

The mode of action of 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid involves its use as a reagent in Suzuki–Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is a method for forming carbon-carbon bonds. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized.

Result of Action

Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of carbon-carbon bonds in various organic compounds .

Action Environment

It is known that suzuki–miyaura coupling reactions, in which this compound is used, require specific reaction conditions, including the presence of a palladium catalyst .

属性

IUPAC Name |

2-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-11-6-5-8(7-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCWPPJRAAJVSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588091 |

Source

|

| Record name | 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid | |

CAS RN |

926255-81-4 |

Source

|

| Record name | 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)

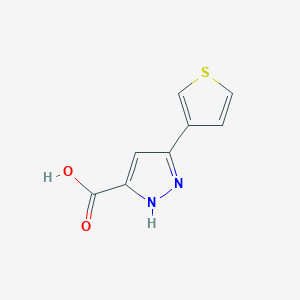

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)

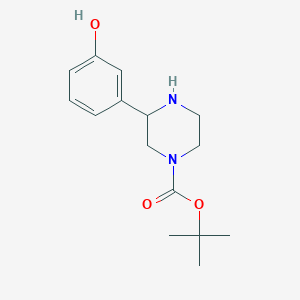

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341114.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)

![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)